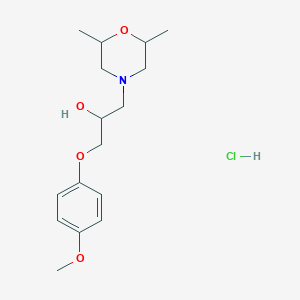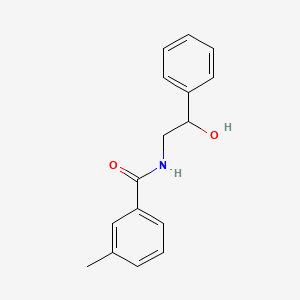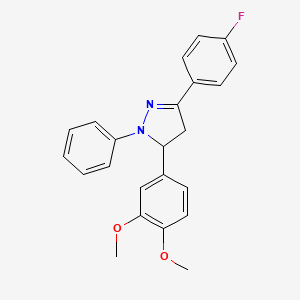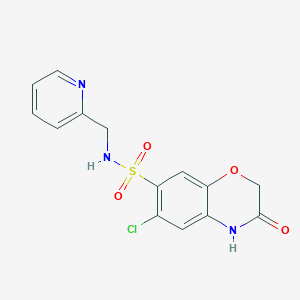
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
作用机制
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the effects of β2-adrenergic receptor activation. β2-adrenergic receptors are found in many tissues, including the lungs, heart, and skeletal muscle. Activation of β2-adrenergic receptors leads to relaxation of smooth muscle, increased heart rate, and increased glucose and fatty acid metabolism. By blocking β2-adrenergic receptor activation, this compound 118,551 can reverse these effects.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In studies on asthma and COPD, this compound 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, which are commonly used to treat these conditions. In studies on hypertension and heart failure, this compound 118,551 has been shown to decrease heart rate and cardiac output. In studies on obesity, this compound 118,551 has been shown to decrease lipolysis and increase insulin sensitivity.
实验室实验的优点和局限性
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective β2-adrenergic receptor antagonist, which means it can be used to investigate the specific effects of β2-adrenergic receptor inhibition. One limitation is that it has a relatively short half-life, which means it may need to be administered frequently in experiments. Another limitation is that it can have off-target effects on other adrenergic receptors, which may complicate interpretation of results.
未来方向
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551. One direction is the development of new β2-adrenergic receptor ligands based on the structure of this compound 118,551. Another direction is the investigation of the effects of this compound 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the use of this compound 118,551 in combination with other drugs may be investigated to determine if it can enhance their effects or reduce their side effects.
合成方法
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 can be synthesized through a multistep process starting from 2,6-dimethylphenol. The first step involves the conversion of 2,6-dimethylphenol to 4-methoxy-2,6-dimethylphenol using methanol and sulfuric acid. The second step involves the conversion of 4-methoxy-2,6-dimethylphenol to 3-(4-methoxyphenoxy)-2-propanol using propylene oxide and potassium hydroxide. The final step involves the conversion of 3-(4-methoxyphenoxy)-2-propanol to this compound using morpholine and hydrochloric acid.
科学研究应用
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has been used in studies on asthma, chronic obstructive pulmonary disease (COPD), hypertension, heart failure, and obesity. This compound 118,551 is also used as a reference compound in the development of new β2-adrenergic receptor ligands.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16;/h4-7,12-14,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELMBQBDNIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)


![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)



![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
